3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, commonly known as DAPD, is a spirocyclic nucleoside analogue that has been extensively studied for its potential use in the treatment of viral infections, particularly HIV and hepatitis B. In
Wirkmechanismus
DAPD exerts its antiviral activity by inhibiting the activity of viral reverse transcriptase and DNA polymerase enzymes. Specifically, DAPD acts as a nucleoside analogue, which means that it is structurally similar to the natural nucleosides that are used by these enzymes to synthesize viral DNA. However, DAPD cannot be incorporated into the growing viral DNA chain, which results in the termination of viral DNA synthesis and the inhibition of viral replication.
Biochemical and Physiological Effects:
DAPD has been shown to exhibit potent antiviral activity against both HIV and hepatitis B, with minimal toxicity to host cells. In addition, DAPD has been shown to have a long half-life in vivo, which makes it an attractive candidate for use in long-term antiviral therapy. However, DAPD has also been shown to have some limitations in terms of its bioavailability and pharmacokinetics, which may limit its effectiveness in certain patient populations.
Vorteile Und Einschränkungen Für Laborexperimente
DAPD has several advantages for use in lab experiments, including its potent antiviral activity, its specificity for viral reverse transcriptase and DNA polymerase enzymes, and its relative ease of synthesis. However, DAPD also has some limitations, including its potential toxicity to host cells at high concentrations, its limited solubility in aqueous solutions, and its relatively high cost compared to other nucleoside analogues.
Zukünftige Richtungen
There are several future directions for research on DAPD, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential use in combination with other antiviral agents. In addition, further studies are needed to better understand the mechanism of action of DAPD and to identify potential drug resistance mechanisms. Overall, DAPD represents a promising candidate for the development of new antiviral therapies, and further research in this area is warranted.
Wissenschaftliche Forschungsanwendungen
DAPD has been extensively studied for its potential use in the treatment of viral infections, particularly HIV and hepatitis B. In vitro studies have shown that DAPD exhibits potent antiviral activity against both HIV and hepatitis B, with a mechanism of action that involves the inhibition of viral reverse transcriptase and DNA polymerase enzymes. In vivo studies have also shown promising results, with DAPD demonstrating potent antiviral activity in animal models of HIV and hepatitis B infection.
Eigenschaften
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-14-3-5-15(6-4-14)21-17(22)13-16(18(21)23)20-9-7-19(8-10-20)24-11-12-25-19/h3-6,16H,2,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNEXKOYAWZMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.